molecular formula C40H60N2O6S2 B12787804 3-((2-((2-(N-(3-Decanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl decanoate CAS No. 88848-53-7

3-((2-((2-(N-(3-Decanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl decanoate

Cat. No.: B12787804
CAS No.: 88848-53-7
M. Wt: 729.0 g/mol
InChI Key: DJPULBNYGBQRIS-UHFFFAOYSA-N
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Description

3-((2-((2-(N-(3-Decanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl decanoate is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as carbamoyl, disulfanyl, and decanoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-((2-(N-(3-Decanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl decanoate typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the Carbamoyl Intermediate: This involves the reaction of 3-decanoyloxypropylamine with a suitable carbamoyl chloride under controlled conditions.

    Disulfide Bond Formation: The carbamoyl intermediate is then reacted with a disulfanyl compound to form the disulfide bond.

    Final Coupling Reaction: The disulfide intermediate is coupled with a decanoate derivative to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and the application of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-((2-((2-(N-(3-Decanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl decanoate can undergo various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol (DTT).

    Substitution: The carbamoyl and decanoate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous or organic solvents.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

3-((2-((2-(N-(3-Decanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl decanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to form disulfide bonds with proteins.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent due to its amphiphilic nature.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 3-((2-((2-(N-(3-Decanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl decanoate involves its interaction with biological molecules through its functional groups. The disulfide bond can form reversible covalent bonds with thiol groups in proteins, potentially altering their function. The carbamoyl and decanoate groups may also interact with lipid membranes, facilitating the compound’s incorporation into biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 3-((2-((2-(N-(3-Pentadecanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl pentadecanoate
  • 3-((2-((2-(N-(3-Hexanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl hexanoate

Uniqueness

3-((2-((2-(N-(3-Decanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl decanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its amphiphilic nature allows it to interact with both hydrophilic and hydrophobic environments, making it versatile for various applications.

Properties

CAS No.

88848-53-7

Molecular Formula

C40H60N2O6S2

Molecular Weight

729.0 g/mol

IUPAC Name

3-[[2-[[2-(3-decanoyloxypropylcarbamoyl)phenyl]disulfanyl]benzoyl]amino]propyl decanoate

InChI

InChI=1S/C40H60N2O6S2/c1-3-5-7-9-11-13-15-27-37(43)47-31-21-29-41-39(45)33-23-17-19-25-35(33)49-50-36-26-20-18-24-34(36)40(46)42-30-22-32-48-38(44)28-16-14-12-10-8-6-4-2/h17-20,23-26H,3-16,21-22,27-32H2,1-2H3,(H,41,45)(H,42,46)

InChI Key

DJPULBNYGBQRIS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)OCCCNC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NCCCOC(=O)CCCCCCCCC

Origin of Product

United States

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